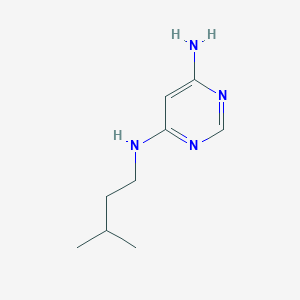![molecular formula C12H14O2 B1470051 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal CAS No. 1563755-20-3](/img/structure/B1470051.png)
3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal
Vue d'ensemble
Description
“3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal” is a chemical compound with the CAS Number: 1563755-20-3 . It has a molecular weight of 190.24 and its IUPAC name is (E)-3-(2-(methoxymethyl)phenyl)-2-methylacrylaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3/b10-7+ . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.24 . It is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms : One study explored the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, which led to the production of butane-1,4-diol and 2-methylpropan-1-ol. This research provides insights into the mechanisms of catalysis involving compounds similar to 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Molecular Structure Analysis : The structural analysis of novel chalcone derivatives, including compounds similar to this compound, was carried out using X-ray diffraction and quantum chemical calculations. This study contributes to understanding the molecular geometry and interactions of such compounds (Patel, Gandhi, Barot, & Patel, 2016).
Heterocyclic System Synthesis : Research into the synthesis of heterocyclic systems, using derivatives of this compound, has been conducted. These compounds served as reagents in the preparation of various heterocyclic compounds, showcasing their utility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Organic Nonlinear Optic Material : The surface geometry and electronic properties of methyl 3-(4-methoxy phenyl)prop-2-enoate, a compound structurally related to this compound, were investigated for their potential in nonlinear optics. This research contributes to the development of organic materials for optical applications (Sajan, Joe, Jayakumar, & Zaleski, 2008).
Synthesis Techniques and Characterization : A study focused on the mechanical solvent-free synthesis of derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-en-1-one, similar to this compound. The research highlighted eco-friendly synthesis methods and their characterization using various spectroscopic techniques (Amole, Oyewale, & Bello, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCWMUTWGRJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1COC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


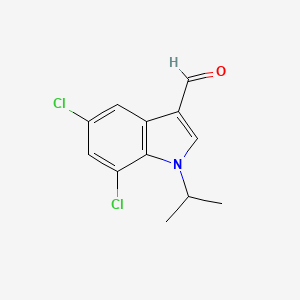
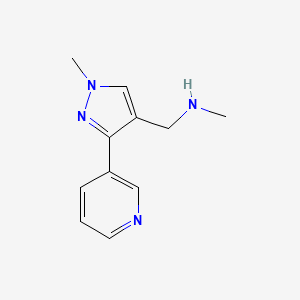
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)


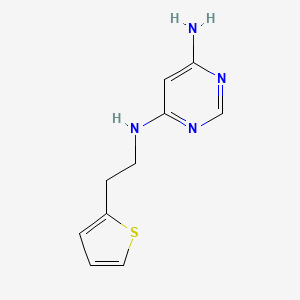
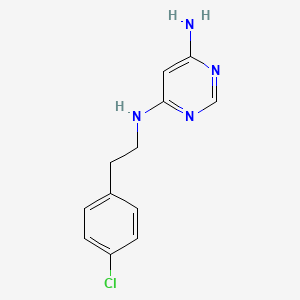
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
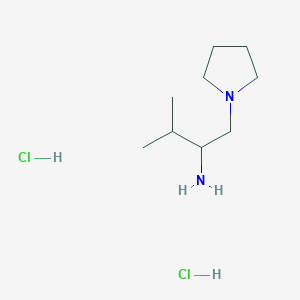
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
